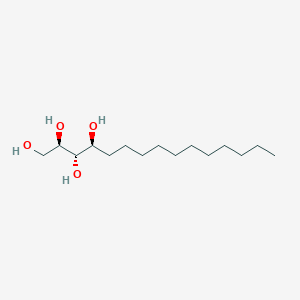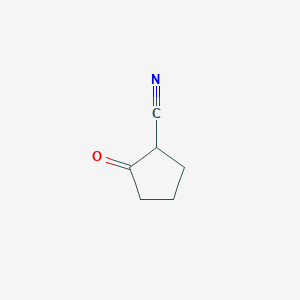
3-N-Méthylspiperone
Vue d'ensemble
Description
La méspipérone est un composé connu pour sa forte affinité en tant qu'antagoniste des récepteurs de la dopamine D2/3 et de la sérotonine 5-HT2A. Elle a été largement étudiée comme traceur de tomographie par émission de positons (TEP) pour l'imagerie des densités des récepteurs D2/3 et 5-HT2A . Ce composé est particulièrement important dans le domaine de la neuro-imagerie et de la recherche psychiatrique.
Applications De Recherche Scientifique
Mespiperone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and the effects of chemical modifications on receptor binding.
Biology: Employed in neuroimaging studies to map the distribution of dopamine and serotonin receptors in the brain.
Medicine: Investigated for its potential use in diagnosing and monitoring psychiatric disorders such as schizophrenia and depression.
Mécanisme D'action
Target of Action
3-N-Methylspiperone, also known as N-Methylspiperone, is a derivative of spiperone . It is primarily used to study the dopamine and serotonin neurotransmitter systems . The compound’s primary targets are the D2/3 dopamine receptors and the 5-HT2A serotonin receptors . These receptors play crucial roles in various neuropsychiatric disorders, such as Parkinson’s disease, schizophrenia, autism, attention deficit hyperactivity disorder, and drug abuse .
Mode of Action
3-N-Methylspiperone acts as an antagonist for the D2/3 dopamine and 5-HT2A serotonin receptors This can alter the balance of neurotransmitters in the brain, potentially mitigating the symptoms of disorders related to these systems .
Biochemical Pathways
The biochemical pathways affected by 3-N-Methylspiperone are those involving the neurotransmitters dopamine and serotonin . By acting as an antagonist at the D2/3 dopamine and 5-HT2A serotonin receptors, 3-N-Methylspiperone can influence the signaling pathways of these neurotransmitters, potentially affecting mood, cognition, and motor control .
Pharmacokinetics
It is known that the compound is labeled with the radioisotope carbon-11 for use in positron emission tomography (pet) studies . This suggests that it can cross the blood-brain barrier and interact with its target receptors in the brain .
Result of Action
The molecular and cellular effects of 3-N-Methylspiperone’s action are primarily its antagonistic effects on the D2/3 dopamine and 5-HT2A serotonin receptors . By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which may have effects on mood, cognition, and motor control .
Action Environment
The action environment of 3-N-Methylspiperone is primarily the central nervous system, where the D2/3 dopamine and 5-HT2A serotonin receptors are located Factors such as the individual’s overall health, co-administration of other drugs, and genetic factors could potentially influence the compound’s effects .
Analyse Biochimique
Biochemical Properties
3-N-Methylspiperone plays a crucial role in biochemical reactions as a high-affinity antagonist for dopamine D2/3 and serotonin 5-HT2A receptors . It interacts with these receptors by binding to them and inhibiting their activity. This interaction is significant in the study of various neuropsychiatric disorders, including Parkinson’s disease, schizophrenia, and major depression . The compound shows a low affinity for α1-adrenergic receptors, making it a selective antagonist for dopamine and serotonin receptors .
Cellular Effects
3-N-Methylspiperone affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity and thereby affecting neurotransmitter release and signal transduction . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, which are crucial in understanding the pathophysiology of neuropsychiatric disorders .
Molecular Mechanism
The molecular mechanism of 3-N-Methylspiperone involves its binding interactions with dopamine D2/3 and serotonin 5-HT2A receptors . By binding to these receptors, it inhibits their activity, which in turn affects neurotransmitter release and signal transduction pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, providing insights into the molecular basis of neuropsychiatric disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-N-Methylspiperone change over time. The compound is stable and shows consistent binding to dopamine D2/3 and serotonin 5-HT2A receptors . Over extended periods, there may be degradation of the compound, which can affect its binding affinity and overall efficacy . Long-term studies have shown that 3-N-Methylspiperone can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-N-Methylspiperone vary with different dosages in animal models. At lower doses, the compound effectively binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity . At higher doses, there may be toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .
Metabolic Pathways
3-N-Methylspiperone is involved in various metabolic pathways, primarily those related to dopamine and serotonin metabolism . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound is not a naturally occurring metabolite and is only found in individuals exposed to it or its derivatives .
Transport and Distribution
Within cells and tissues, 3-N-Methylspiperone is transported and distributed through specific transporters and binding proteins . It shows a high brain-to-blood ratio, indicating efficient transport to the brain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
3-N-Methylspiperone is localized to receptor-rich fractions within cells, particularly in the brain . It is primarily found in the forebrain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse implique généralement la méthylation de la spiperone pour produire la 3-N-[11C]méthylspiperone . Les conditions de réaction nécessitent un contrôle précis de la température, de la pression et l'utilisation de catalyseurs spécifiques pour assurer l'incorporation de l'isotope radioactif.
Méthodes de production industrielle
La production industrielle de la méspipérone, en particulier de la version radiomarquée, implique un respect strict des bonnes pratiques de fabrication (BPF). Cela comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité afin de garantir l'activité spécifique et la pureté radiochimique du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La méspipérone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule de méspipérone, affectant potentiellement son affinité de liaison aux récepteurs.
Réduction : Cette réaction peut modifier l'état d'oxydation de la méspipérone, affectant ses propriétés pharmacologiques.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des pressions contrôlées pour assurer les transformations chimiques souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la méspipérone ayant des propriétés pharmacologiques modifiées. Ces dérivés sont souvent étudiés pour leur utilisation potentielle comme traceurs TEP ou agents thérapeutiques .
Applications de la recherche scientifique
La méspipérone a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les interactions récepteur-ligand et les effets des modifications chimiques sur la liaison aux récepteurs.
Biologie : Utilisée dans des études de neuro-imagerie pour cartographier la distribution des récepteurs de la dopamine et de la sérotonine dans le cerveau.
Médecine : Investigée pour son utilisation potentielle dans le diagnostic et la surveillance des troubles psychiatriques tels que la schizophrénie et la dépression.
Industrie : Utilisée dans le développement de nouveaux traceurs TEP et radiopharmaceutiques à des fins cliniques et de recherche.
Mécanisme d'action
La méspipérone exerce ses effets en se liant aux récepteurs de la dopamine D2/3 et de la sérotonine 5-HT2A, agissant comme un antagoniste. Cette liaison inhibe l'action de la dopamine et de la sérotonine à ces récepteurs, ce qui peut moduler la neurotransmission et affecter divers processus physiologiques et psychologiques. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation dopaminergique et sérotoninergique, qui sont essentielles à la régulation de l'humeur, à la cognition et au comportement .
Comparaison Avec Des Composés Similaires
Composés similaires
Spiperone : Un composé similaire ayant une forte affinité pour les récepteurs de la dopamine et de la sérotonine, utilisé comme antipsychotique.
Halopéridol : Un autre antagoniste des récepteurs de la dopamine utilisé dans le traitement de la schizophrénie et d'autres troubles psychiatriques.
Raclopride : Un antagoniste sélectif des récepteurs de la dopamine D2 utilisé dans les études d'imagerie TEP.
Unicité de la méspipérone
La méspipérone est unique en raison de sa forte affinité pour les récepteurs de la dopamine D2/3 et de la sérotonine 5-HT2A, ce qui en fait un outil précieux pour les études de neuro-imagerie. Sa forme radiomarquée, la 3-N-[11C]méthylspiperone, est particulièrement utile pour l'imagerie TEP, fournissant des informations détaillées sur la distribution et la densité des récepteurs dans le cerveau .
Propriétés
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLPOSPWKZACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236379 | |
| Record name | 3-N-Methylspiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | 3-N-Methylspiperone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87539-19-3 | |
| Record name | N-Methylspiroperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87539-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-N-Methylspiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087539193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-Methylspiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESPIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U54JM2T8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


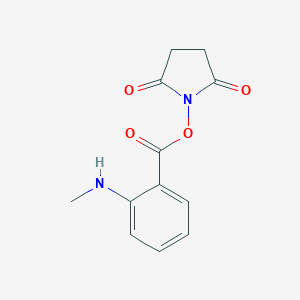
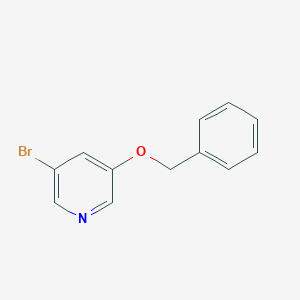
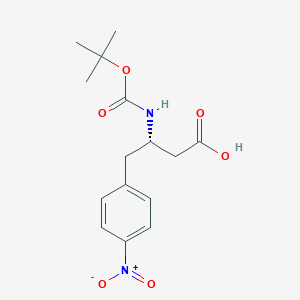
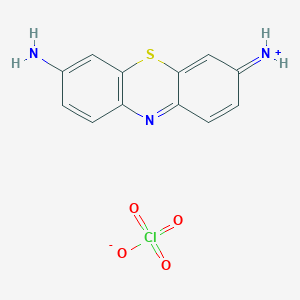


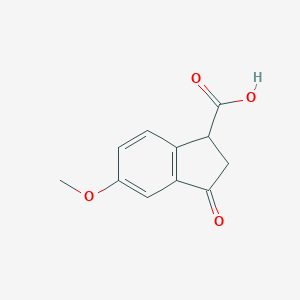

![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

